molecular formula C5H6N2O3S B12961264 3-Methoxypyrazine-2-sulfinic acid

3-Methoxypyrazine-2-sulfinic acid

Cat. No.: B12961264
M. Wt: 174.18 g/mol
InChI Key: BFVKGLJYCXWXIC-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-sulfinic acid: is a chemical compound belonging to the class of methoxypyrazines. Methoxypyrazines are known for their distinctive aroma properties and are found in various natural sources, including plants and microorganisms. These compounds are often associated with green and earthy attributes and have significant roles in both biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxypyrazine-2-sulfinic acid typically involves the reaction of pyrazine derivatives with sulfinic acid. One common method is the reaction of 3-methoxypyrazine with sulfur dioxide in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired sulfinic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to sulfides or thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: 3-Methoxypyrazine-2-sulfinic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of sulfinic acids in biological systems.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities. Research is ongoing to develop new drugs based on its structure.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of flavor and fragrance compounds.

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-sulfinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

    3-Isobutyl-2-methoxypyrazine: Known for its strong green bell pepper aroma, commonly found in wines.

    3-Isopropyl-2-methoxypyrazine: Another methoxypyrazine with similar sensory properties.

    3-Sec-butyl-2-methoxypyrazine: Found in various vegetables and contributes to their characteristic flavors.

Uniqueness: 3-Methoxypyrazine-2-sulfinic acid stands out due to its sulfinic acid group, which imparts unique chemical reactivity compared to other methoxypyrazines. This functional group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

3-methoxypyrazine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-5(11(8)9)7-3-2-6-4/h2-3H,1H3,(H,8,9)

InChI Key

BFVKGLJYCXWXIC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1S(=O)O

Origin of Product

United States

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